molecular formula C15H23N5O2 B12222520 1-(Morpholin-4-yl)-2-{4-[(pyrimidin-4-yl)amino]piperidin-1-yl}ethan-1-one

1-(Morpholin-4-yl)-2-{4-[(pyrimidin-4-yl)amino]piperidin-1-yl}ethan-1-one

Cat. No.: B12222520
M. Wt: 305.38 g/mol
InChI Key: YRLSDDOWCOGNAH-UHFFFAOYSA-N
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Description

1-(Morpholin-4-yl)-2-{4-[(pyrimidin-4-yl)amino]piperidin-1-yl}ethan-1-one is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Morpholin-4-yl)-2-{4-[(pyrimidin-4-yl)amino]piperidin-1-yl}ethan-1-one typically involves multiple steps, including the formation of the morpholine, pyrimidine, and piperidine rings. One common synthetic route involves the reaction of 4-morpholinylpiperidine with a pyrimidine derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Morpholin-4-yl)-2-{4-[(pyrimidin-4-yl)amino]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to dissolve the reactants and facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

1-(Morpholin-4-yl)-2-{4-[(pyrimidin-4-yl)amino]piperidin-1-yl}ethan-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Morpholin-4-yl)-2-{4-[(pyrimidin-4-yl)amino]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. For example, it may inhibit the activity of certain kinases, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its versatility and potential for modification make it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C15H23N5O2

Molecular Weight

305.38 g/mol

IUPAC Name

1-morpholin-4-yl-2-[4-(pyrimidin-4-ylamino)piperidin-1-yl]ethanone

InChI

InChI=1S/C15H23N5O2/c21-15(20-7-9-22-10-8-20)11-19-5-2-13(3-6-19)18-14-1-4-16-12-17-14/h1,4,12-13H,2-3,5-11H2,(H,16,17,18)

InChI Key

YRLSDDOWCOGNAH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC2=NC=NC=C2)CC(=O)N3CCOCC3

Origin of Product

United States

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